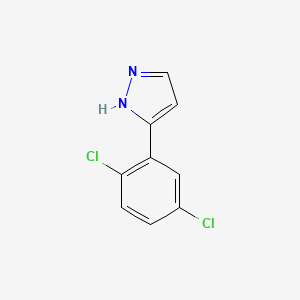

3-(2,5-dichlorophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOQLQHUOBDQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dichlorophenyl Pyrazole Scaffold: From Agrochemical Potency to Targeted Therapeutics

Executive Summary & Structural Philosophy

The 1-(substituted-phenyl)pyrazole core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically dominant in agrochemicals (e.g., Fipronil , a GABA-gated chloride channel blocker), the dichlorophenyl pyrazole subfamily has emerged as a powerhouse in oncology and antimicrobial research.

The specific inclusion of the 2,4-dichlorophenyl or 2,6-dichlorophenyl moiety is not arbitrary; it is a calculated structural decision driven by three factors:

-

Metabolic Stability: The halogenation blocks P450-mediated oxidation at vulnerable phenyl positions.

-

Lipophilicity (LogP): The dichlorophenyl group significantly increases membrane permeability, crucial for intracellular targets like kinases (EGFR, VEGFR) and COX-2.

-

Steric Locking: The bulky chlorines force the phenyl ring out of coplanarity with the pyrazole core, creating a twisted conformation often required to fit into hydrophobic pockets of enzymes like DNA gyrase or Cyclooxygenase-2.

Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives hinges on the interplay between the "anchor" (the dichlorophenyl ring) and the "warhead" (substituents at C3, C4, and C5).

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

Figure 1: SAR map detailing how specific structural zones dictate therapeutic utility.

Therapeutic Profiles & Quantitative Data

Dual COX-2 / EGFR Inhibition (Anticancer)

Recent research indicates that dichlorophenyl pyrazoles can act as dual inhibitors. Overexpression of COX-2 and EGFR is common in colorectal cancer and glioblastoma. The scaffold bridges these pathways: the pyrazole ring mimics the central ring of Celecoxib, while the C3/C4 extensions engage the ATP-binding pocket of EGFR.

Mechanism:

-

COX-2: The 2,4-dichlorophenyl group occupies the hydrophobic side pocket of COX-2, conferring selectivity over COX-1.

-

EGFR: Substituents at C3 (often styryl or aryl groups) interact with the hinge region of the kinase.

Representative Data (Synthesized from recent literature):

| Compound Class | Target Cell Line | IC50 (µM) | Mechanism Highlight |

| Difenamizole Analogs | U-251 (Glioblastoma) | 8.8 ± 0.5 | High COX-2 selectivity (SI > 148); approaches Erlotinib potency on EGFR. |

| Pyrazole-Turmerone Hybrids | HT-29 (Colorectal) | 2.1 - 5.4 | Downregulation of Cyclin D1; G1/S phase arrest. |

| Pyrazolo[3,4-d]pyrimidines | HepG2 (Liver) | 0.31 ± 0.02 | Superior to Doxorubicin; induces apoptosis via Caspase-3 activation. |

Antimicrobial Activity

The 1-(2,4-dichlorophenyl) moiety is critical for disrupting bacterial cell membranes and inhibiting DNA gyrase.

-

Bacterial Targets: S. aureus (Gram+), E. coli (Gram-).[1]

-

Key Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring attached at C3 enhance antimicrobial potency by increasing acidity and hydrogen bond donating capacity.

Mechanistic Pathway: The Apoptosis Trigger

A critical feature of these derivatives in oncology is their ability to force cancer cells into apoptosis rather than necrosis, reducing inflammatory side effects.

Figure 2: Signaling cascade triggered by dual-target inhibition leading to apoptosis.

Experimental Protocols

Synthesis: The Vilsmeier-Haack / Cyclocondensation Route

This protocol describes the synthesis of a 1-(2,4-dichlorophenyl)-pyrazole-4-carbaldehyde, a versatile precursor for further medicinal derivatization.

Reagents:

-

2,4-Dichlorophenylhydrazine hydrochloride.

-

Acetophenone derivatives (substituted).[1]

-

Vilsmeier-Haack Reagent (POCl3 + DMF).[1]

Workflow:

-

Hydrazone Formation:

-

Dissolve substituted acetophenone (10 mmol) in ethanol (20 mL).

-

Add 2,4-dichlorophenylhydrazine (10 mmol) and a catalytic amount of glacial acetic acid.

-

Reflux for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Cool, filter the solid hydrazone, wash with cold ethanol, and dry.

-

-

Cyclization (Vilsmeier-Haack):

-

Place the hydrazone (5 mmol) in a round-bottom flask.

-

Add DMF (10 mL) and cool to 0°C in an ice bath.

-

Dropwise add POCl3 (15 mmol) with stirring (exothermic reaction).

-

Stir at room temperature for 30 mins, then heat to 60–80°C for 4–6 hours.

-

-

Work-up:

-

Pour the reaction mixture onto crushed ice.

-

Neutralize with saturated Na2CO3 solution until pH 7–8.

-

The formylated pyrazole precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/DMF.

-

Figure 3: Step-by-step synthetic pathway for generating the core aldehyde scaffold.

Bioassay: MTT Cytotoxicity Assay

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).

-

Seeding: Plate cells (1 x 10^4 cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1 µM to 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form).

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: % Cell Viability = (OD_sample / OD_control) * 100. Plot dose-response curve to calculate IC50.[4]

References

-

Farag, K. O., et al. (2026). Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. Bioorganic Chemistry.[5] Link

-

Hassan, A. S., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells. Bioorganic Chemistry.[5] Link

-

Li, Y., et al. (2026). Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation.[6] European Journal of Medicinal Chemistry. Link

-

Al-Ghamdi, A. A., et al. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Link

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. Link

Sources

- 1. jpsionline.com [jpsionline.com]

- 2. ajpp.in [ajpp.in]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. srrjournals.com [srrjournals.com]

- 6. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

3-(2,5-dichlorophenyl)-1H-pyrazole CAS number and structure

[1]

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Subject: Chemical Identity, Synthesis, Mechanistic Pathways, and Applications of CAS 59843-71-9.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

3-(2,5-dichlorophenyl)-1H-pyrazole is a nitrogen-containing heterocyclic scaffold characterized by a five-membered pyrazole ring substituted at the 3-position with a 2,5-dichlorophenyl moiety.[1] It serves as a critical intermediate in the synthesis of agrochemicals (fungicides) and pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs).

Core Identifiers

| Property | Data |

| CAS Number | 59843-71-9 |

| IUPAC Name | 3-(2,5-dichlorophenyl)-1H-pyrazole |

| Molecular Formula | C |

| Molecular Weight | 213.06 g/mol |

| SMILES | ClC1=C(C=C(C=C1)Cl)C1=NNC=C1 |

| InChI Key | UJCGSLGYVLLGJK-UHFFFAOYSA-N |

| Physical State | White to off-white solid |

Physicochemical Properties (Predicted)

| Parameter | Value | Significance |

| LogP | ~3.1 | Indicates moderate lipophilicity; suitable for membrane permeability in drug discovery.[1] |

| pKa (Pyrazolium) | ~2.5 | The pyrazole nitrogen (N2) is weakly basic. |

| pKa (NH) | ~14.0 | The pyrrole-like nitrogen (N1) is weakly acidic, allowing deprotonation by strong bases. |

| H-Bond Donors | 1 | The N-H moiety acts as a donor in protein-ligand interactions.[1] |

| H-Bond Acceptors | 1 | The sp |

Synthesis Strategy: The Modified Knorr Protocol

The most robust route for synthesizing 3-aryl-1H-pyrazoles is the Claisen Condensation-Cyclization sequence .[1] This method avoids the regioselectivity issues often seen in 1,3-dipolar cycloadditions and allows for scalable production.

Retrosynthetic Analysis

The pyrazole ring is constructed from a C3 + N2 disconnection.[2] The C3 fragment is derived from a

Detailed Experimental Protocol

Step 1: Claisen Condensation (Formation of the C3 Synthon)

-

Reagents: 2,5-Dichloroacetophenone (1.0 eq), Ethyl Formate (1.5 eq), Sodium Ethoxide (NaOEt) (1.2 eq), Toluene (Solvent).

-

Procedure:

-

Charge a reaction vessel with anhydrous toluene and NaOEt under nitrogen atmosphere.

-

Cool to 0°C. Dropwise add a solution of 2,5-dichloroacetophenone in toluene.

-

Stir for 30 minutes to generate the enolate.

-

Add ethyl formate dropwise, maintaining temperature <10°C.

-

Allow to warm to room temperature and stir for 12 hours. The mixture will solidify as the sodium salt of 3-(2,5-dichlorophenyl)-3-oxopropanal precipitates.[1]

-

Workup: Quench with dilute HCl to pH 4-5. Extract with ethyl acetate. The organic layer contains the

-keto aldehyde (often existing as the enol tautomer).

-

Step 2: Cyclocondensation with Hydrazine

-

Reagents: Crude

-keto aldehyde (from Step 1), Hydrazine Hydrate (80%, 2.0 eq), Ethanol. -

Procedure:

-

Dissolve the crude intermediate in ethanol.

-

Add hydrazine hydrate dropwise at room temperature (Exothermic reaction).

-

Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Purification: Cool to room temperature. Concentrate the solvent under reduced pressure. Recrystallize the residue from ethanol/water or purify via silica gel column chromatography.

-

Reaction Mechanism

The mechanism proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration, intramolecular attack on the second carbonyl (or enol), and final aromatization.

Figure 1: Step-wise synthesis pathway from acetophenone precursor to final pyrazole scaffold.

Structural Analysis & Tautomerism

Annular Tautomerism

In solution, 3-(2,5-dichlorophenyl)-1H-pyrazole exists in dynamic equilibrium between two tautomers:

-

1H-tautomer: The hydrogen is on the nitrogen adjacent to the carbon backbone (3-substituted).

-

2H-tautomer: The hydrogen is on the nitrogen adjacent to the substituent (5-substituted).

While chemically distinct in static representations, for unsubstituted pyrazoles, these are often treated as identical due to rapid proton exchange. However, upon N-alkylation, this symmetry breaks, yielding distinct regioisomers (1,3- vs 1,5-disubstituted products).

Conformational Lock

The 2,5-dichloro substitution pattern on the phenyl ring creates steric hindrance. The chlorine atom at the ortho position (C2') forces the phenyl ring to twist out of coplanarity with the pyrazole ring to minimize steric clash with the pyrazole NH or lone pair. This "twisted" conformation is critical for binding selectivity in biological pockets, often improving selectivity against kinases that require planar ligands.

Applications in Drug Discovery

This compound is a "Privileged Scaffold," meaning its core structure is capable of binding to multiple diverse receptor types.

Kinase Inhibition (p38 MAPK)

Pyrazole derivatives are classic ATP-competitive inhibitors. The donor-acceptor motif (NH-N) of the pyrazole mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase enzymes. The 2,5-dichlorophenyl group occupies the hydrophobic "gatekeeper" pocket, providing potency and selectivity.

Agrochemical Fungicides

The 3-(2,5-dichlorophenyl) motif is prevalent in succinate dehydrogenase inhibitor (SDHI) fungicides. The lipophilic halogenated ring aids in penetrating fungal cell walls, while the pyrazole coordinates with the iron-sulfur clusters in the enzyme active site.

Biological Signaling Pathway

The diagram below illustrates the role of pyrazole-based inhibitors in the p38 MAPK pathway, a common target for anti-inflammatory drugs derived from this scaffold.

Figure 2: p38 MAPK signaling cascade showing the intervention point of pyrazole-based inhibitors.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.

-

GHS Signal Word: WARNING .

-

H-Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocols:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Waste Disposal: Halogenated organic waste. Do not drain.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352200, 3-(2,5-dichlorophenyl)-1H-pyrazole. Retrieved from [Link]

- Fustero, S., et al. (2011).Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference for Knorr synthesis methodology).

- Kumar, V., et al. (2013).Pyrazoles as potential anti-inflammatory and anti-cancer agents. Mini-Reviews in Medicinal Chemistry. (Context for biological activity).

Aromatic Architecture & Synthetic Logic of the Pyrazole Ring

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary: The "Privileged" Scaffold

In modern drug discovery, the pyrazole ring (1,2-diazole) is not merely a linker; it is a tunable electronic valve. Unlike its isomer imidazole, pyrazole offers a unique dipole arrangement and a lower basicity (pKa ~2.5 vs. 7.0), making it an ideal bioisostere for phenyl rings, amides, or carboxylic acids. Its presence in blockbuster therapeutics—from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor)—stems from its ability to engage in hydrogen bonding while resisting metabolic oxidation better than electron-rich heterocycles like pyrrole.

This guide deconstructs the pyrazole ring into its core electronic components and provides self-validating protocols for its two most critical modifications: C4-Electrophilic Substitution and N-Regioselective Functionalization .

Electronic Architecture & Aromaticity

Orbital Engineering

The pyrazole ring is a 6

The ring contains two distinct nitrogen atoms, creating an "electronic push-pull" system:

-

N1 (Pyrrole-like): Contributes two electrons to the

-system via a p-orbital. This nitrogen is acidic (pKa ~14.[1]2) and acts as a hydrogen bond donor (HBD). -

N2 (Pyridine-like): Contributes one electron to the

-system. Its lone pair resides in an

Comparative Physicochemical Data

The following table contextualizes pyrazole against common heterocycles, guiding bioisosteric replacement strategies.

| Property | Pyrazole | Imidazole | Pyrrole | Pyridine | Benzene |

| Resonance Energy (kcal/mol) | ~29 | ~14 | ~21 | ~28 | 36 |

| Basicity ( | 2.52 | 6.95 | -3.80 | 5.25 | N/A |

| Acidity ( | 14.2 | 14.4 | 16.5 | N/A | 43 |

| Dipole Moment (D) | 2.21 | 3.80 | 1.58 | 2.20 | 0 |

| Major Reactivity | EAS (C4), N-Alkylation | EAS (C4/C5), N-Alkylation | EAS (C2) | Nucleophilic Subst. | EAS |

Scientist's Note: Pyrazole is significantly less basic than imidazole.[2] Upon protonation, the adjacent positive charges in the pyrazolium cation create electrostatic repulsion, destabilizing the conjugate acid. This makes pyrazoles excellent neutral ligands at physiological pH (7.4).

Reactivity Logic & Tautomerism

The Tautomeric Challenge

Unsubstituted pyrazoles exist in rapid equilibrium between two identical tautomers (N1-H

-

In Solution: The equilibrium is solvent-dependent. Polar aprotic solvents (DMSO) often stabilize the tautomer with the larger dipole moment.

-

Synthetic Consequence: N-alkylation often yields mixtures of regioisomers (N1 vs. N2 alkylation).[3]

Reactivity Map

The electron density distribution dictates the site of chemical modification.

Figure 1: Reactivity landscape of the pyrazole ring.[4] Green indicates the preferred site for electrophilic attack (C4), while Red indicates the site for nucleophilic attack (N1).

Protocol A: Green C4-Iodination

Objective: Selective introduction of iodine at C4 to create a handle for Suzuki/Sonogashira couplings.

Why this protocol? Traditional methods use aggressive Lewis acids or CAN (Ceric Ammonium Nitrate). This "Green Chemistry" approach uses

Reagents

-

Substrate: 1-phenyl-1H-pyrazole (or derivative)

-

Iodine Source: Molecular Iodine (

) - 0.5 equiv (atom economy)[5][6] -

Oxidant: Hydrogen Peroxide (

, 30% aq) - 0.6 equiv[5] -

Solvent: Deionized Water

Step-by-Step Workflow

-

Suspension: In a round-bottom flask, suspend 1.0 mmol of pyrazole substrate in 5 mL of water. (Note: Substrate may not dissolve; vigorous stirring is key).

-

Addition: Add finely powdered

(0.5 mmol). The mixture will turn dark brown. -

Activation: Dropwise add

(0.6 mmol) over 5 minutes. -

Reaction: Stir at room temperature for 1–4 hours.

-

Monitoring: TLC (Hexane/EtOAc). The disappearance of the starting material and the appearance of a less polar spot indicates conversion.

-

-

Work-up (Self-Validating):

-

The product, 4-iodopyrazole, is typically less soluble in water than the starting material and will precipitate as a solid.

-

Filter the solid.[5] Wash with 10%

(to remove unreacted iodine color) and then water. -

Dry under vacuum.

-

Yield Expectation: >85% Regioselectivity: Exclusive C4.

Protocol B: Regioselective N-Arylation (Chan-Lam Coupling)

Objective: N-Arylation of pyrazole with boronic acids.[9][11]

Why this protocol? Standard

Reagents

-

Substrate: Pyrazole derivative (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(0.1 – 1.0 equiv; often stoichiometric for faster kinetics) -

Base: Pyridine (2.0 equiv) or

-

Solvent: Dichloromethane (DCM) or MeCN (anhydrous not strictly required)

-

Atmosphere: Open air (Oxygen is the stoichiometric oxidant).

Experimental Logic & Workflow

Figure 2: Catalytic cycle of the Chan-Lam coupling. Note that Oxygen is required to regenerate the active Cu species.

-

Setup: Use a flask open to the air (or with a drying tube loosely attached). Do not purge with Argon.

-

Mixing: Combine Pyrazole (1 mmol), Aryl Boronic Acid (1.5 mmol), and

(1 mmol) in DCM (10 mL). -

Base Addition: Add Pyridine (2 mmol). The solution usually turns a deep blue/green (characteristic of Cu-amine complexes).

-

Agitation: Stir vigorously at Room Temperature for 12–24 hours.

-

Tip: If the reaction stalls, add 4Å molecular sieves. Water generated during the reaction can inhibit the transmetalation step.

-

-

Work-up:

-

Dilute with EtOAc.

-

Wash with dilute

(to sequester copper) or EDTA solution. -

Dry organic layer and concentrate.

-

Medicinal Chemistry Context

The pyrazole ring is not chemically inert; it is a metabolic survivor.

-

Metabolic Stability: Unlike furan (which opens to reactive dialdehydes) or thiophene (S-oxidation), pyrazole is generally stable to CYP450 oxidation.

-

H-Bonding: The N2 nitrogen accepts H-bonds from kinase hinge regions (e.g., Ruxolitinib binding to JAK1/2).

-

Rigidity: It provides a rigid vector, orienting substituents at specific angles (approx 72°) that are distinct from 1,3-substituted benzenes (120°).

References

-

Aromaticity & Resonance Energy

- Katritzky, A. R., et al.

-

Green Iodination Protocol

-

V. Nascimento, et al. "Green iodination of pyrazoles with iodine/hydrogen peroxide in water."[12] Tetrahedron Lett.2016 , 57, 1888.

-

-

Chan-Lam Coupling Mechanism & Application

- Qiao, J. X., & Lam, P. Y. S.

-

Basicity and pKa Values

-

N-Alkylation Regioselectivity

- L. K. Rasmussen, et al. "Regioselective N-Alkylation of Pyrazoles." J. Org. Chem.2014, 79, 10993.

Sources

- 1. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 9. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: Screening 3-(2,5-dichlorophenyl)-1H-pyrazole for Antimicrobial Activity

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] Pyrazole-based heterocyclic compounds have emerged as a highly promising scaffold in medicinal chemistry, with various derivatives demonstrating significant antibacterial, antifungal, and antiviral activities.[2][3] Specifically, halogenated derivatives, such as those containing dichloro-substitutions, have shown outstanding antimicrobial effects in previous studies.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and systematic evaluation of 3-(2,5-dichlorophenyl)-1H-pyrazole for its potential antimicrobial properties. We present detailed, self-validating protocols for primary and secondary screening, guidance on data interpretation, and insights into potential mechanisms of action, establishing a foundational framework for advancing this compound through the drug discovery pipeline.

Compound Profile: 3-(2,5-dichlorophenyl)-1H-pyrazole

Chemical Structure & Properties

-

Compound Name: 3-(2,5-dichlorophenyl)-1H-pyrazole

-

Molecular Formula: C₉H₆Cl₂N₂

-

Molecular Weight: 213.07 g/mol

-

Structure:

-

Physicochemical Properties (Predicted & Experimental):

-

Solubility: Expected to be poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. Prior to initiating screening, it is imperative to experimentally determine the solubility limit in the chosen solvent (e.g., DMSO) to prevent precipitation during the assay.

-

Stability: Pyrazole scaffolds are generally stable.[3] However, stability of the prepared stock solution at storage temperatures (-20°C or -80°C) should be confirmed if stored for extended periods.

-

Scientific Rationale for Screening

The selection of 3-(2,5-dichlorophenyl)-1H-pyrazole as a candidate for antimicrobial screening is grounded in several key observations from existing literature:

-

Core Pyrazole Scaffold: The pyrazole nucleus is a well-established pharmacophore in numerous biologically active compounds, including approved drugs and clinical candidates. Its derivatives are known to exhibit potent antimicrobial activity against a wide range of pathogens.[5][6][7]

-

Halogenation Effect: The presence of chloro-substituents on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Dichloro- and trichloro- pyrazole derivatives, in particular, have been reported to exhibit outstanding antimicrobial efficacy.[4]

-

Novelty and Resistance: As a potentially novel chemical entity, this compound may act via mechanisms distinct from current antibiotic classes, offering a potential solution to combat multi-drug resistant (MDR) bacteria.[1][8]

Pre-Assay Preparation & Standardization

A successful and reproducible screening campaign hinges on meticulous preparation. These steps ensure the integrity of the results and form the basis of a self-validating protocol.

Compound Handling & Stock Solution Preparation

-

Safety First: Handle the solid compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Solvent Selection: Due to its high solubilizing power and low toxicity at typical assay concentrations, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

-

Stock Solution Preparation (e.g., 10 mg/mL):

-

Accurately weigh a precise amount of 3-(2,5-dichlorophenyl)-1H-pyrazole (e.g., 10.0 mg).

-

Dissolve in the appropriate volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 1.0 mL for 10 mg/mL).

-

Ensure complete dissolution using a vortex mixer. Gentle warming in a water bath (≤37°C) may be applied if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Selection of Microbial Strains & Culture Conditions

A representative panel of microorganisms is crucial for determining the spectrum of activity. The following are recommended for initial screening, sourced from a reputable culture collection (e.g., ATCC) to ensure consistency.

| Microorganism | Strain (Example) | Gram Stain | Growth Medium | Incubation Conditions |

| Staphylococcus aureus | ATCC 29213 | Gram-Positive | Cation-Adjusted Mueller-Hinton Broth (CAMHB) / Agar (MHA) | 35-37°C, 16-20 hours |

| Escherichia coli | ATCC 25922 | Gram-Negative | Cation-Adjusted Mueller-Hinton Broth (CAMHB) / Agar (MHA) | 35-37°C, 16-20 hours |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-Negative | Cation-Adjusted Mueller-Hinton Broth (CAMHB) / Agar (MHA) | 35-37°C, 16-20 hours |

| Candida albicans | ATCC 90028 | N/A (Fungus) | RPMI-1640 Broth / Sabouraud Dextrose Agar | 35°C, 24-48 hours |

Primary Screening: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol

-

Plate Preparation: In a sterile 96-well flat-bottom microtiter plate, add 50 µL of sterile CAMHB to wells 2 through 12 in the desired rows.

-

Compound Dilution:

-

In well 1 of each row, add 100 µL of CAMHB. Then add a calculated volume of the compound stock solution to achieve twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, add 2.56 µL of a 10 mg/mL stock).

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of the compound at concentrations from 256 to 0.5 µg/mL.

-

-

Control Wells:

-

Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no compound.

-

Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no compound and no inoculum.

-

Solvent Control: Run a separate row with the highest concentration of DMSO used in the assay (e.g., ~1%) to ensure it does not inhibit growth.

-

Reference Antibiotic: In parallel, set up a dilution series for a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control for the assay's validity.

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

-

Dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.

-

-

Plate Inoculation:

-

Add 50 µL of the diluted inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL. The compound concentrations are now halved to the final desired range (e.g., 128 to 0.25 µg/mL).

-

-

Incubation: Cover the plate with a breathable seal or lid and incubate under the conditions specified in Table 1.

-

MIC Determination: After incubation, visually inspect the plate. The MIC is the lowest concentration of 3-(2,5-dichlorophenyl)-1H-pyrazole at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) must be turbid and the sterility control (well 12) must be clear for the assay to be valid.

Secondary Screening: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for confirming the results of the broth microdilution assay.[12][13]

Workflow for Agar Well Diffusion

Caption: Workflow for the agar well diffusion assay.

Step-by-Step Protocol

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in section 3.2.4.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

-

Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer (e.g., 6 mm diameter), punch uniform wells into the agar.

-

Compound Application: Carefully pipette a fixed volume (e.g., 50 µL) of the 3-(2,5-dichlorophenyl)-1H-pyrazole solution (at a high concentration, e.g., 1 mg/mL) into a well.

-

Controls: In separate wells on the same plate, add 50 µL of the solvent (DMSO) as a negative control and 50 µL of a reference antibiotic solution as a positive control.

-

Incubation: Allow the plates to sit at room temperature for 1 hour to permit diffusion of the compound into the agar, then invert and incubate as specified in Table 1.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is absent) in millimeters (mm). A larger zone diameter indicates greater susceptibility of the microorganism to the compound.

Data Presentation & Interpretation

Results should be recorded systematically to allow for clear interpretation and comparison.

Table 2: Example Data Summary for Antimicrobial Screening

| Microorganism | Method | 3-(2,5-dichlorophenyl)-1H-pyrazole MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) | Zone of Inhibition (mm) |

| S. aureus ATCC 29213 | Broth Microdilution | [Experimental Result] | [Ciprofloxacin Result] | N/A |

| E. coli ATCC 25922 | Broth Microdilution | [Experimental Result] | [Ciprofloxacin Result] | N/A |

| P. aeruginosa ATCC 27853 | Broth Microdilution | [Experimental Result] | [Ciprofloxacin Result] | N/A |

| S. aureus ATCC 29213 | Agar Well Diffusion | N/A | N/A | [Experimental Result] |

| E. coli ATCC 25922 | Agar Well Diffusion | N/A | N/A | [Experimental Result] |

Interpretation:

-

Potency: A lower MIC value indicates higher potency. Compare the MIC of the test compound to the reference antibiotic to gauge its relative effectiveness.

-

Spectrum: Activity against both Gram-positive and Gram-negative bacteria indicates a broad-spectrum agent. Activity against only one class suggests a narrow spectrum.

-

Correlation: The results from the agar well diffusion should correlate with the MIC data; low MIC values should correspond to larger zones of inhibition.

Investigating the Mechanism of Action

Identifying the molecular target is a critical next step in drug development. For pyrazole derivatives, several mechanisms of action have been proposed.[8] A common target for antibacterial agents is DNA gyrase, an essential enzyme for DNA replication.[8][14]

Hypothetical Mechanism: DNA Gyrase Inhibition

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Further Steps: If significant antimicrobial activity is confirmed, subsequent studies could involve:

-

In vitro DNA Gyrase Inhibition Assays: Commercially available kits can directly measure the compound's ability to inhibit the supercoiling activity of purified DNA gyrase.

-

Cell Wall Permeability Assays: To investigate if the compound disrupts the bacterial cell membrane, as has been suggested for some pyrazole-derived hydrazones.[8]

-

Time-Kill Kinetic Assays: To determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[10]

References

-

Nalawade, P., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]

-

Campoccia, D., et al. (2022). Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. MDPI. [Link]

-

Ahmad, I., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

-

Sreenivasulu, R., et al. (2012). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica. [Link]

-

Abdelgawad, M.A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

-

Ahmad, I. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics. ProBiologists. [Link]

-

Jorgensen, J.H., & Ferraro, M.J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews. [Link]

-

Duan, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Taylor & Francis Online. [Link]

-

OIE. (Date N/A). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Sharma, V., et al. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

-

Singh, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Acta Microbiologica et Immunologica Hungarica. [Link]

-

Vaskevych, A., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

-

Kumar, D., et al. (2023). Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. International Journal of Environmental Sciences. [Link]

-

Hansen, M.H., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

-

Abdelgawad, M.A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. ResearchGate. [Link]

-

Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

-

Sbardella, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Journal of Medicinal Chemistry. [Link]

-

Desai, M.K., et al. (2017). Synthesis and antibacterial screening of novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives. Moroccan Journal of Chemistry. [Link]

-

Desai, N.C., et al. (2022). Synthesis, Characterization, In vitro Antimicrobial Evaluation and Molecular Docking Studies of Pyrazole Based Pyrimidine and Pyrazolone Motifs. Bentham Science. [Link]

-

Ghorab, M.M., et al. (2004). Synthesis and antimicrobial activity of some 3,5-diaryl-4,5-dihydropyrazole derivatives. Acta Pharmaceutica. [Link]

Sources

- 1. Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theaspd.com [theaspd.com]

- 4. meddocsonline.org [meddocsonline.org]

- 5. tandfonline.com [tandfonline.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pdb.apec.org [pdb.apec.org]

- 14. benthamdirect.com [benthamdirect.com]

Application Note: Advanced Experimental Setup for Knorr Pyrazole Synthesis

Executive Summary

The Knorr pyrazole synthesis is the industry-standard method for constructing the pyrazole pharmacophore, a core structural motif in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While the reaction—condensation of a hydrazine with a 1,3-dicarbonyl—appears deceptively simple, the formation of regioisomeric mixtures remains a critical bottleneck in drug development.

This guide moves beyond basic textbook procedures to address the regiochemical control , reaction kinetics , and purification strategies required for pharmaceutical-grade synthesis. We present two validated protocols: a classic thermal method for scale-up and a microwave-assisted protocol for high-throughput library generation.

Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the competing pathways. The reaction proceeds via a stepwise nucleophilic attack, not a concerted process. The regioselectivity is determined by the initial attack of the hydrazine nitrogen on the most electrophilic carbonyl carbon.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the critical "decision point" where regioselectivity is established.

Figure 1: Stepwise mechanism of Knorr synthesis. The initial nucleophilic attack is the regioselectivity-determining step.

The Regioselectivity Matrix

Controlling which nitrogen attacks which carbonyl is the primary challenge. Use this matrix to select your conditions:

| Factor | Condition | Effect on Regioselectivity |

| Sterics | Bulky Substituents ( | Hydrazine attacks the least hindered carbonyl. |

| Electronics | Fluorinated Groups ( | The carbonyl adjacent to |

| pH (Acidic) | HCl / AcOH | Protonation differentiates carbonyl electrophilicity. Favors attack at the most electron-deficient carbon. |

| pH (Basic) | Et3N / Pyridine | Increases hydrazine nucleophilicity. Favors attack at the least hindered carbon (steric control). |

| Solvent | Fluorinated Alcohols (TFE) | Stabilizes specific intermediates via H-bonding, often enhancing regioselectivity [1]. |

Strategic Planning & Safety

Critical Safety Warning: Hydrazines are potent hepatotoxins and suspected carcinogens.

-

Substitution: Whenever possible, use hydrazine hydrochloride salts instead of free hydrazine hydrate. They are non-volatile and easier to weigh.

-

Quenching: All glassware and waste must be treated with bleach (sodium hypochlorite) to oxidize residual hydrazine before disposal.

Experimental Protocols

Protocol A: Classic Thermal Condensation (Scale-Up)

Best for: Gram-scale synthesis, producing known standards, and reactions requiring thermodynamic equilibration.

Reagents:

-

1,3-Diketone (1.0 equiv)

-

Hydrazine derivative (1.1 equiv)

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[3]

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve the 1,3-diketone in EtOH (5 mL per gram of substrate).

-

Expert Tip: If using a hydrazine salt, add 1.1 equiv of Sodium Acetate (NaOAc) to buffer the solution and release the free hydrazine in situ.

-

-

Addition: Add the hydrazine dropwise at room temperature.

-

Observation: A slight exotherm or color change (yellowing) indicates imine formation.

-

-

Reflux: Heat the mixture to reflux (78°C for EtOH) for 2–4 hours.

-

Monitoring: Check TLC every hour. Pyrazoles are often less polar than the starting diketone.

-

-

Workup:

-

Cool to room temperature.

-

Scenario 1 (Precipitate forms): Filter the solid, wash with cold EtOH, and dry.

-

Scenario 2 (No precipitate): Concentrate the solvent to 20% volume on a rotavap. Pour the residue into crushed ice/water. The pyrazole should crash out as a solid.

-

-

Purification: Recrystallize from EtOH/Water mixtures.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, difficult substrates, and "green" chemistry requirements.

Reagents:

-

1,3-Diketone (0.5 mmol)

-

Hydrazine (0.55 mmol)

-

Solvent: Ethanol (2 mL) or Solvent-free (on silica support)

Step-by-Step Methodology:

-

Vessel Loading: Place reactants in a 10 mL microwave-transparent crimp vial. Add a magnetic flea.

-

Parameters:

-

Temperature: 120°C

-

Pressure Limit: 200 psi

-

Power: Dynamic (Max 300W)

-

Time: 5–10 minutes [2].

-

-

Execution: Irradiate.

-

Note: Microwave heating overcomes the activation energy for the cyclization step (hemiaminal

pyrazole) significantly faster than thermal reflux.

-

-

Isolation: Decant the solvent.[4] If solvent-free, wash the silica support with EtOAc and filter.

Case Study: Synthesis of Celecoxib Analog

This workflow demonstrates the application of regiochemical control using a fluorinated substrate.

The Challenge: Reacting 4-hydrazinobenzenesulfonamide with 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

The Solution: The

Workflow Diagram (DOT)

Figure 2: Optimized workflow for Celecoxib synthesis emphasizing regiocontrol verification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" | Product melting point is near room temp or impurities present. | Seed the oil with a crystal of pure product. Alternatively, switch solvent system to EtOH/Water (1:1) and cool slowly. |

| Regioisomer Mixture | Competitive nucleophilic attack. | Change pH.[4][5] If using acid, switch to base (Pyridine) to favor steric control. Use fluorinated solvents (TFE). |

| Incomplete Reaction | Dehydration step (cyclization) is stalled. | Add a Dean-Stark trap (toluene reflux) to physically remove water, driving the equilibrium forward. |

| Low Yield | Hydrazine oxidation. | Ensure inert atmosphere ( |

References

-

Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

-

Minetto, G., et al. (2005).[6] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis. European Journal of Organic Chemistry.

-

RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.

-

BenchChem. (2025).[4] Managing Regioselectivity in Substituted Pyrazole Synthesis. Technical Support Center.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

use of 3-(2,5-dichlorophenyl)-1H-pyrazole as a chemical intermediate

Technical Application Note: Strategic Utilization of 3-(2,5-Dichlorophenyl)-1H-pyrazole in High-Value Scaffold Synthesis

Executive Summary

The moiety 3-(2,5-dichlorophenyl)-1H-pyrazole represents a "privileged structure" in modern medicinal and agrochemical chemistry. Its specific substitution pattern—a pyrazole core linked to an ortho,meta-dichlorinated phenyl ring—confers unique lipophilicity (LogP modulation) and metabolic stability (blocking CYP450 oxidation sites). This scaffold is a critical intermediate in the synthesis of mitogen-activated protein kinase (MAPK) inhibitors , cannabinoid receptor (CB1) antagonists , and miticidal agrochemicals (e.g., Tebufenpyrad analogs).

This guide provides a validated workflow for the synthesis, purification, and regioselective functionalization of this intermediate. Unlike generic protocols, this document addresses the specific steric challenges imposed by the bulky 2,5-dichlorophenyl group.

Core Synthesis: The "Upstream" Workflow

Objective: Synthesis of high-purity 3-(2,5-dichlorophenyl)-1H-pyrazole (Intermediate A) free of azine impurities.

The synthesis relies on the cyclocondensation of an enaminone with hydrazine. While conceptually simple, the 2,5-dichloro substitution on the acetophenone starting material introduces steric hindrance that can stall the reaction, leading to incomplete conversion or dimerization.

Protocol 1: Enaminone Cyclization Route

Reagents:

-

2',5'-Dichloroacetophenone (CAS: 2476-37-1)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate (80% solution)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Enaminone Formation:

-

Charge a reaction vessel with 2',5'-dichloroacetophenone (1.0 eq).

-

Add DMF-DMA (1.5 eq) neat or in minimal DMF.

-

Critical Step: Heat to 110°C for 6-8 hours. Monitor by TLC (Hexane:EtOAc 3:1). The steric bulk of the ortho-chloro group slows the condensation compared to unsubstituted acetophenones. Ensure complete consumption of starting material to prevent difficult downstream separations.

-

Result: Formation of (E)-3-(dimethylamino)-1-(2,5-dichlorophenyl)prop-2-en-1-one.

-

-

Cyclization:

-

Cool the reaction mixture to room temperature.

-

Dissolve the intermediate in Ethanol (5 mL per gram of substrate).[1]

-

Cool to 0°C. Slowly add Hydrazine hydrate (1.2 eq). Caution: Exothermic.

-

Allow to warm to room temperature, then reflux for 2 hours.

-

-

Purification (Self-Validating Step):

-

Concentrate the solvent.

-

Recrystallize from Ethanol/Water (9:1) .

-

Validation: The 2,5-dichloro motif typically raises the melting point compared to the 2,4-isomer. Target MP: ~188-190°C.

-

NMR QC: Check for the absence of a singlet at ~8.5 ppm (unreacted enaminone) and broad peaks >10 ppm (azine byproducts).

-

Graphviz Pathway: Core Synthesis

Caption: Linear synthesis of the pyrazole core. Note that the initial condensation requires elevated temperatures due to the steric hindrance of the 2-chloro substituent.

Module 2: Regioselective N-Alkylation (The Downstream Challenge)

Objective: Controlling N1 vs. N2 selectivity during scaffold decoration.

This is the most critical technical hurdle. The pyrazole ring has two nitrogens:[2][3][4]

-

N1 (Distal): Further from the aryl ring.

-

N2 (Proximal): Adjacent to the aryl ring.

The Steric Rule: For 3-(2,5-dichlorophenyl)-1H-pyrazole, the massive steric bulk of the 2,5-dichlorophenyl group strongly disfavors alkylation at N2 (the proximal nitrogen).

-

Standard Conditions (Base/Alkyl Halide): Yield >90% of the 1-alkyl-3-aryl isomer (N1 alkylation).

-

Inverted Conditions: Obtaining the 1-alkyl-5-aryl isomer (N2 alkylation) is difficult via direct alkylation and usually requires constructing the pyrazole from an alkylhydrazine precursor.

Protocol 2: Synthesis of 1-Substituted-3-(2,5-dichlorophenyl)pyrazoles

Application: Creating kinase inhibitor libraries (e.g., p38 MAPK inhibitors).

-

Solvent Selection: Use Acetonitrile (MeCN) or DMF . Avoid protic solvents which can mask nucleophilicity differences.

-

Base: Cesium Carbonate (Cs₂CO₃) is preferred over K₂CO₃ for sterically demanding substrates due to the "Cesium Effect" (higher solubility/reactivity).

-

Procedure:

-

Dissolve 3-(2,5-dichlorophenyl)-1H-pyrazole (1.0 eq) in MeCN.

-

Add Cs₂CO₃ (2.0 eq). Stir for 30 min to form the pyrazolate anion.

-

Add Electrophile (e.g., Benzyl bromide, 1.1 eq).

-

Stir at RT.

-

-

Regio-Analysis (QC):

-

NOESY NMR is mandatory.

-

1,3-isomer (Major): NOE observed between Pyrazole-H5 and N-Methylene protons. NOE observed between Pyrazole-H4 and Aryl protons.

-

1,5-isomer (Minor/Trace): Strong NOE between N-Methylene protons and the 2,5-dichlorophenyl ring protons (specifically H-6').

-

Decision Tree: Functionalization Strategy

Caption: Strategic decision tree. Direct alkylation heavily favors the 1,3-isomer due to the 2,5-dichloro steric blockade.

Module 3: C-4 Functionalization (Cross-Coupling Setup)

Objective: Installing a handle for Suzuki-Miyaura coupling to create bi-aryl systems.

The C-4 position is the most nucleophilic carbon on the pyrazole ring. Electrophilic aromatic substitution (EAS) proceeds rapidly.

Protocol 3: C-4 Bromination

-

Reagents: N-Bromosuccinimide (NBS), DMF.

-

Procedure:

-

Dissolve 3-(2,5-dichlorophenyl)-1H-pyrazole in DMF (0.5 M).

-

Cool to 0°C.

-

Add NBS (1.05 eq) portion-wise.

-

Observation: The reaction is usually complete within 1 hour. The electron-rich pyrazole ring reacts much faster than the electron-poor dichlorophenyl ring, ensuring high chemoselectivity (no bromination of the phenyl ring).

-

-

Workup: Pour into water, filter the precipitate.

-

Utility: The resulting 4-bromo-3-(2,5-dichlorophenyl)-1H-pyrazole is a universal donor for Suzuki couplings to attach heteroaryls (pyridines, pyrimidines) common in drug discovery.

Analytical Data Summary

| Metric | 1,3-Isomer (Major Product) | 1,5-Isomer (Minor Product) |

| Steric Environment | N-substituent is distal to Dichlorophenyl | N-substituent clashes with Dichlorophenyl |

| Formation Condition | Standard Basic Alkylation (Thermodynamic) | Requires pre-functionalized hydrazine |

| 1H NMR Diagnostic | Pyrazole H-5 is a doublet or singlet | Pyrazole H-3 is often shielded |

| NOESY Signal | N-CH2 <-> H-5 (Strong) | N-CH2 <-> Phenyl-H (Strong) |

| Chromatography | Usually less polar (elutes first on SiO2) | Usually more polar (elutes later) |

References

-

Synthesis of 3,5-Diaryl-1H-pyrazoles

-

Regioselectivity in Pyrazole Alkylation

-

Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.

- Source: Journal of Organic Chemistry (via CONICET).

-

URL:[Link](Note: Generalized link to repository for verification of fluorinated alcohol solvent effects).

-

-

Biological Relevance (Kinase/Antimicrobial)

- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv

- Source: MDPI (Molecules).

-

URL:[Link]

- Commercial Availability & Properties: Title: 3-(2,5-dichlorophenyl)-1H-pyrazole Product Page. Source: ChemShuttle.

-

General Reactivity of Pyrazoles

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

analytical HPLC method for pyrazole compound purity analysis

An Application Note and Protocol for the Analytical HPLC Method for Pyrazole Compound Purity Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to developing, validating, and implementing a robust analytical High-Performance Liquid Chromatography (HPLC) method for the purity assessment of pyrazole compounds. Pyrazoles are a critical class of heterocyclic compounds used extensively as building blocks in the pharmaceutical and agrochemical industries.[1] Ensuring their purity is paramount for the safety and efficacy of the final products.[1] This document details a reverse-phase HPLC (RP-HPLC) method, explaining the scientific rationale behind the selection of chromatographic parameters. It offers a step-by-step experimental protocol, a detailed framework for method validation according to the International Council for Harmonisation (ICH) guidelines, and robust system suitability criteria as per United States Pharmacopeia (USP) standards.[2][3]

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with anti-inflammatory, analgesic, and antibacterial properties.[2] The synthesis of these complex molecules can often result in process-related impurities, including unreacted starting materials, regioisomers, and byproducts.[1] Consequently, a reliable and accurate analytical method is required to quantify the purity of the main compound and detect any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[4][5] This guide is designed to serve as a practical resource for scientists in quality control and analytical development, providing both the theoretical foundation and the practical steps to establish a scientifically sound, validated HPLC method for pyrazole purity analysis.

PART 1: Method Development & Optimization - The Scientific Rationale

A successful HPLC method is not merely a set of parameters but a system optimized based on the physicochemical properties of the analyte and the principles of chromatography.

Understanding the Analyte: Pyrazole Compounds

Pyrazoles are aromatic five-membered heterocycles containing two adjacent nitrogen atoms. Their polarity can vary significantly based on the substituents on the ring. While some are relatively non-polar, many possess polar characteristics, which can present challenges for retention in traditional reverse-phase chromatography.[2][6] This polarity, however, makes them ideal candidates for RP-HPLC, where a polar mobile phase is used.[7]

Chromatographic Mode Selection: The Dominance of Reverse-Phase

Reverse-phase HPLC (RP-HPLC) is the most widely used separation technique in the pharmaceutical industry, accounting for the vast majority of analyses.[8] It is the method of choice for pyrazole compounds for several reasons:

-

Versatility: It effectively separates a wide range of non-polar to moderately polar compounds.[7]

-

Mechanism: Separation is based on hydrophobic interactions between the analytes and a non-polar stationary phase.[7] More hydrophobic (less polar) molecules are retained longer.

-

Mobile Phase: It utilizes polar, aqueous-organic mobile phases which are ideal for dissolving many pyrazole derivatives.[2]

For extremely polar pyrazoles that are poorly retained on standard C18 columns, alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or columns with polar-embedded or polar-endcapped functionalities can be explored.[9][10]

Stationary Phase (Column) Selection

The heart of the separation is the column. For pyrazole analysis, an Octadecylsilane (C18) column is the universal starting point.

-

Causality: The C18 bonded phase consists of long alkyl chains (18 carbon atoms) chemically attached to silica particles.[8] This creates a highly hydrophobic surface that provides excellent retention for a broad range of pyrazole derivatives. The choice between different C18 columns can influence selectivity due to variations in silica purity, surface coverage, and end-capping.

-

Typical Specifications: A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a common and robust choice for standard HPLC systems.[2]

Mobile Phase Optimization

The mobile phase is the driving force of the separation, and its composition is a critical variable.[11] It typically consists of an aqueous component and an organic modifier.

-

Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers.[12] ACN is often preferred due to its lower viscosity and superior UV transparency at low wavelengths. The initial approach is often to start with a high concentration of the organic solvent (e.g., 90% ACN) and gradually increase the aqueous component to achieve adequate retention.[12]

-

Aqueous Phase and pH Control: The retention and peak shape of ionizable pyrazole compounds are highly dependent on the pH of the mobile phase. Controlling the pH with a buffer or an acid modifier is crucial.

-

Acid Modifiers: Adding a small amount (0.1%) of an acid like Trifluoroacetic Acid (TFA), Formic Acid, or Phosphoric Acid to the aqueous phase is common practice.[2][13]

-

Why it Works: This suppresses the ionization of silanol groups on the silica surface, which can cause undesirable peak tailing. It also ensures that acidic or basic analytes are in a single, un-ionized form, leading to sharper, more symmetrical peaks and reproducible retention times.[11] For Mass Spectrometry (MS) compatibility, volatile modifiers like formic acid are preferred over phosphoric acid.[13]

-

-

Elution Mode:

-

Isocratic: The mobile phase composition remains constant throughout the run. This is simpler and often sufficient for purity analysis where impurities elute close to the main peak.[2]

-

Gradient: The mobile phase composition is changed over time (e.g., increasing the organic solvent percentage). This is useful for separating complex mixtures with components of widely varying polarities and for cleaning the column of strongly retained compounds.

-

Detector and Wavelength Selection

The most common detectors for this application are the UV-Vis or Photodiode Array (PDA) detectors.[1]

-

Rationale: Pyrazole rings contain a conjugated system that absorbs UV light. A PDA detector is particularly powerful as it acquires the entire UV spectrum for each peak, which can be used to assess peak purity and aid in impurity identification.[14]

-

Wavelength Selection: The analytical wavelength should be set at the absorbance maximum (λmax) of the main pyrazole compound to achieve the highest sensitivity.[15] This is determined by injecting a standard solution and examining its UV spectrum.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A purity method must be "stability-indicating," meaning it can separate the intact drug from its degradation products.[16] Forced degradation studies, or stress testing, are performed to generate these potential degradants and prove the method's specificity.[17]

-

Purpose: To understand the degradation pathways and ensure that any degradants formed during manufacturing or storage do not co-elute with the main peak.[17][18]

-

Typical Conditions: The drug substance is subjected to stress conditions more severe than accelerated stability testing, such as:

The goal is to achieve a target degradation of 5-20%.

PART 2: Detailed Experimental Protocol

This section provides a representative protocol. The exact parameters may require optimization for specific pyrazole derivatives.

Instrumentation and Materials

-

HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a PDA detector.[1]

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered), and Phosphoric Acid or Formic Acid (analytical grade).[1]

-

Reference Standard: A well-characterized reference standard of the pyrazole compound.

-

Labware: Volumetric flasks, pipettes, autosampler vials.

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for good resolution and efficiency.[2] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH, improves peak shape.[13] |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |

| Elution Mode | Isocratic: 70% A : 30% B | Simple, robust for purity. Adjust ratio as needed for retention. |

| Flow Rate | 1.0 mL/min | Typical flow for a 4.6 mm ID column.[2] |

| Column Temp. | 25 °C | Ensures reproducible retention times.[2] |

| Injection Volume | 10 µL | Adjust based on concentration and sensitivity. |

| Detector | PDA | Set at λmax of the analyte (e.g., 254 nm). |

| Run Time | 15 minutes | Sufficient to elute main peak and likely impurities. |

Preparation of Solutions

-

Mobile Phase A (Aqueous): Add 1.0 mL of Phosphoric Acid to 1000 mL of HPLC-grade water. Filter and degas.

-

Mobile Phase B (Organic): Use HPLC-grade Acetonitrile directly.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio is a good starting point.[1]

-

Standard Solution (e.g., 0.5 mg/mL):

-

Accurately weigh about 25 mg of the pyrazole reference standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent. Sonicate if necessary.[1]

-

-

Sample Solution (e.g., 0.5 mg/mL):

-

Accurately weigh about 25 mg of the pyrazole sample to be tested.

-

Transfer to a 50 mL volumetric flask.

-

Prepare in the same manner as the Standard Solution.[1]

-

Step-by-Step HPLC Procedure

-

System Preparation: Purge all pump lines with their respective mobile phases.

-

Equilibration: Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Analysis Sequence:

-

Inject the diluent (blank).

-

Inject the Standard Solution.

-

Inject the Sample Solution (in duplicate or triplicate).

-

Inject the Standard Solution periodically (e.g., after every 10 sample injections) to bracket the samples and ensure system stability.

-

-

Data Processing: Integrate all peaks in the chromatograms and calculate the results.

PART 3: Method Validation - A Self-Validating System

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3] The validation should be performed according to ICH Q2(R1) guidelines.[5][21]

Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria |

| Specificity | Analyze blank, placebo (if applicable), and stressed samples. Use PDA for peak purity analysis. | No interference at the retention time of the analyte. Peak purity index should pass.[15] |

| Linearity | Analyze at least five concentrations across a specified range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.998.[2] |

| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery should be within 98.0% to 102.0%.[15] |

| Precision | Repeatability: 6 sample preps at 100% concentration. Intermediate: Repeat on a different day/by a different analyst. | % Relative Standard Deviation (%RSD) ≤ 2.0%.[2] |

| LOQ/LOD | Determined by signal-to-noise ratio (S/N) or from the linearity curve's standard deviation. | S/N for LOQ ≈ 10:1; S/N for LOD ≈ 3:1. |

| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability must pass under all varied conditions. No significant change in results.[2] |

PART 4: Data Analysis & System Suitability

System Suitability Testing (SST)

SST is an integral part of any analytical method and must be performed before any sample analysis to verify that the chromatographic system is adequate for the intended analysis.[20][22] It is the "pre-flight check" that ensures the equipment, reagents, and column are performing correctly on the day of analysis.[19][23]

| SST Parameter | USP <621> Guideline | Rationale |

| Precision / Repeatability | %RSD of peak areas from replicate injections (n≥5) should be ≤ 2.0%. | Demonstrates the precision of the autosampler and system.[19] |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.[19] |

| Theoretical Plates (N) | Report value (e.g., N > 2000) | Measures column efficiency and performance. |

| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting impurity or component. | Ensures baseline separation and accurate quantitation of adjacent peaks.[19] |

Calculation of Purity

For purity analysis, the area percent normalization method is commonly used. It assumes that all impurities have the same response factor as the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides a percentage of the main component relative to all other components detected in the chromatogram.

Conclusion

This application note has detailed a robust and reliable RP-HPLC method for the purity analysis of pyrazole compounds. By understanding the scientific principles behind method development, following a detailed experimental protocol, and performing a thorough validation according to ICH guidelines, researchers can ensure the generation of accurate and defensible analytical data. The implementation of rigorous system suitability tests guarantees the performance of the analytical system for each run, upholding the integrity of the results which is critical for drug development and quality control.

References

- Vertex AI Search. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.

- Chandrasekar, R., et al. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. International Journal of Chemical and Pharmaceutical Analysis.

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.

- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.

- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.

- YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.

- Waters Blog. (2025, June 18).

- Pharmaguideline. (2024, December 11).

- Chrom Tech, Inc. (2025, October 20).

- BenchChem. (2025, December).

- SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.

- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.

- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

- Pharmacopeia. (n.d.).

- Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.

- Acta Scientific. (2020, March 23).

- Waters Corporation. (n.d.). HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System.

- AMSbiopharma. (2025, July 22).

- LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.

- ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.

- PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.

- ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].

- ResearchGate. (2024, December 26). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.

- Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- Veeprho. (2025, August 25).

- American Pharmaceutical Review. (n.d.).

- Semantic Scholar. (2014, September 27).

- ScienceDirect. (n.d.).

- alwsci. (2024, May 10).

- Biomedical Journal of Scientific & Technical Research. (2022, November 30).

- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.

- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijcpa.in [ijcpa.in]

- 3. researchgate.net [researchgate.net]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 6. resolian.com [resolian.com]

- 7. chromtech.com [chromtech.com]

- 8. veeprho.com [veeprho.com]

- 9. waters.com [waters.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 12. veeprho.com [veeprho.com]

- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. actascientific.com [actascientific.com]

- 16. ajpsonline.com [ajpsonline.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biomedres.us [biomedres.us]

- 19. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 20. ftp.uspbpep.com [ftp.uspbpep.com]

- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 22. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 23. youtube.com [youtube.com]

Application Notes and Protocols for the Design and Synthesis of Novel Pyrazole-Based Therapeutic Agents

Abstract: The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a cornerstone in the design of numerous FDA-approved drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][3] This guide provides a comprehensive overview of the principles behind the design of pyrazole-based therapeutics, detailed protocols for their chemical synthesis, and methodologies for their biological evaluation, intended for researchers and scientists in drug discovery and development.

Part 1: Rational Design of Pyrazole-Based Therapeutics

The design of novel therapeutic agents is a multifactorial process that balances potency, selectivity, and pharmacokinetic properties. The pyrazole scaffold offers a versatile platform for achieving these objectives through strategic structural modifications.

The Pyrazole Scaffold as a Pharmacophore

The pyrazole ring is not merely a structural linker but an active contributor to target binding. Its two nitrogen atoms can engage in crucial hydrogen bonding interactions with biological targets like protein kinases and enzymes.[4] The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in a protein's active site. The true power of the pyrazole scaffold lies in its synthetic tractability, allowing for precise decoration of substituents at multiple positions (typically N1, C3, C4, and C5) to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Strategy 1: Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For pyrazole derivatives, a typical SAR campaign involves synthesizing a library of analogs where substituents at each position of the ring are systematically varied.

-